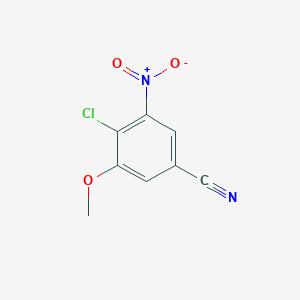
4-Chloro-3-methoxy-5-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-methoxy-5-nitrobenzonitrile is an organic compound with the molecular formula C8H5ClN2O3 It is a derivative of benzonitrile, characterized by the presence of chloro, methoxy, and nitro functional groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methoxy-5-nitrobenzonitrile typically involves the nitration of 4-chloro-3-methoxybenzonitrile. One common method includes the reaction of 4-chloro-3-methoxybenzonitrile with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recovery and recycling of reagents and solvents are crucial for cost-effective and environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methoxy-5-nitrobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methoxy group can be oxidized to a carboxylic acid or aldehyde under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as 4-amino-3-methoxy-5-nitrobenzonitrile.
Reduction: Formation of 4-chloro-3-methoxy-5-aminobenzonitrile.
Oxidation: Formation of 4-chloro-3-methoxy-5-nitrobenzoic acid or 4-chloro-3-methoxy-5-nitrobenzaldehyde.
Scientific Research Applications
4-Chloro-3-methoxy-5-nitrobenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the design and synthesis of novel materials with unique properties, such as liquid crystals or polymers.
Biological Studies: The compound’s derivatives may be used in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methoxy-5-nitrobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like nitro and chloro can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrobenzonitrile: Similar structure but lacks the methoxy group, which can affect its reactivity and applications.
3-Chloro-4-methoxybenzonitrile: Lacks the nitro group, resulting in different chemical properties and reactivity.
4-Methoxy-3-nitrobenzonitrile:
Uniqueness
4-Chloro-3-methoxy-5-nitrobenzonitrile is unique due to the combination of chloro, methoxy, and nitro groups on the benzene ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and materials science.
Properties
IUPAC Name |
4-chloro-3-methoxy-5-nitrobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O3/c1-14-7-3-5(4-10)2-6(8(7)9)11(12)13/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGZCVPVFZZTDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Cl)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
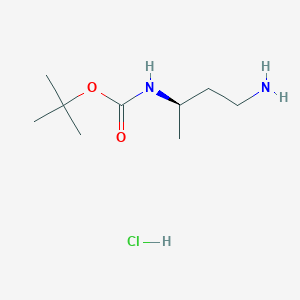

![N'-[3-[(5-bromo-2-chloropyrimidin-4-yl)amino]propyl]-2,2-dimethylpropanediamide](/img/structure/B8137221.png)
![4-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]sulfonylaniline](/img/structure/B8137228.png)
![4-[5-[2-(Methylamino)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid](/img/structure/B8137233.png)
![4-[5-[2-(Cyclopentylamino)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid](/img/structure/B8137242.png)
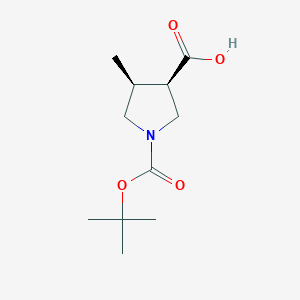
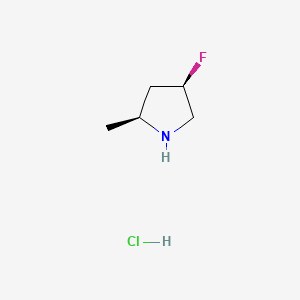
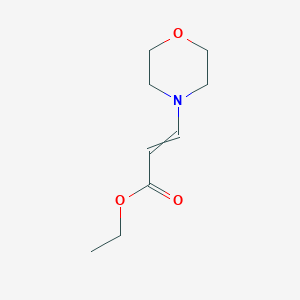
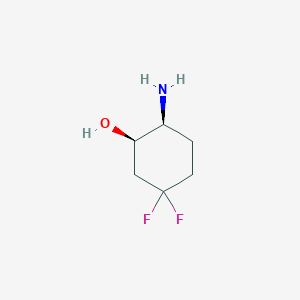
![tert-butyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-7(6H)-carboxylate](/img/structure/B8137267.png)
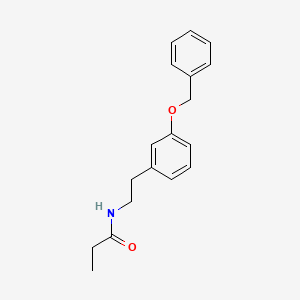

![tert-Butyl (1S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B8137296.png)
